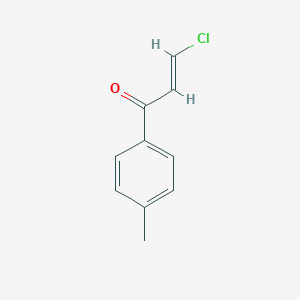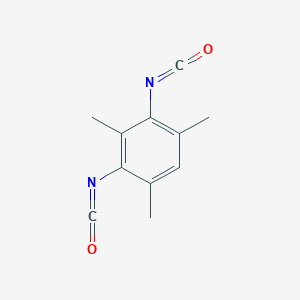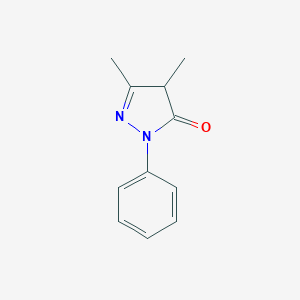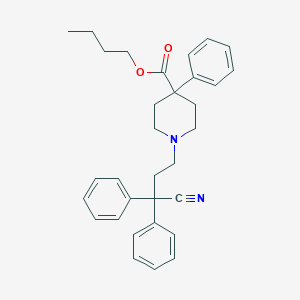
Butoxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butoxylate is a chemical compound that has been used in scientific research for several decades. It is a type of surfactant that is commonly used in the synthesis of nanoparticles and other materials. Butoxylate is also known for its ability to modify the properties of various surfaces, making it a useful tool in many scientific fields. In
作用机制
Butoxylate works by adsorbing onto the surface of various materials, including nanoparticles and cell membranes. It can modify the surface properties of these materials, making them more or less hydrophobic. Butoxylate can also disrupt the structure of cell membranes, leading to cell lysis.
生化和生理效应
Butoxylate has been shown to have low toxicity in vitro and in vivo. However, it can cause skin irritation and respiratory problems if inhaled or ingested. Butoxylate can also disrupt the natural microbiome of the gut, leading to gastrointestinal problems.
实验室实验的优点和局限性
The advantages of using butoxylate in lab experiments include its ability to modify the surface properties of various materials, its low toxicity, and its versatility in different scientific fields. However, the limitations include its potential to cause skin irritation and respiratory problems, as well as its potential to disrupt the natural microbiome of the gut.
未来方向
There are many future directions for the use of butoxylate in scientific research. One potential direction is the use of butoxylate in drug delivery systems. Butoxylate can be used to modify the properties of the drug carrier, leading to improved drug delivery and efficacy. Another potential direction is the use of butoxylate in the synthesis of new materials, such as polymers and ceramics. Butoxylate can be used to modify the surface properties of these materials, leading to new applications in various fields. Finally, the use of butoxylate in nanotechnology is an area of active research, with potential applications in electronics, energy, and medicine.
Conclusion:
In conclusion, butoxylate is a versatile chemical compound that has many applications in scientific research. Its ability to modify the surface properties of various materials makes it a useful tool in materials science, nanotechnology, and biology. While it has some limitations, its low toxicity and versatility make it an attractive option for many researchers. With continued research, butoxylate has the potential to lead to new discoveries and applications in various scientific fields.
合成方法
Butoxylate can be synthesized through the reaction of butanol and ethylene oxide. The reaction takes place in the presence of a catalyst, typically a strong acid or base. The resulting product is a viscous liquid that can be purified through various methods, such as distillation or chromatography. The purity of the final product is essential for its use in scientific research.
科学研究应用
Butoxylate has been used in various scientific fields, including materials science, nanotechnology, and biology. In materials science, butoxylate is used as a surfactant to modify the surface properties of various materials. It can be used to create hydrophobic or hydrophilic surfaces, depending on the application. In nanotechnology, butoxylate is used in the synthesis of nanoparticles, such as gold and silver nanoparticles. Butoxylate can also be used to stabilize the nanoparticles, preventing them from aggregating.
In biology, butoxylate is used as a detergent to disrupt cell membranes and extract proteins. It can also be used to solubilize lipids and other hydrophobic molecules. Butoxylate has also been used in drug delivery systems, where it can be used to modify the properties of the drug carrier.
属性
CAS 编号 |
15302-05-3 |
|---|---|
产品名称 |
Butoxylate |
分子式 |
C32H36N2O2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
InChI 键 |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
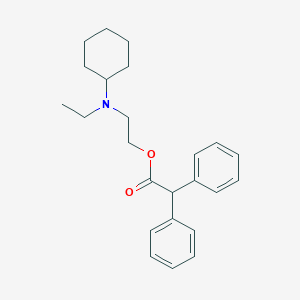
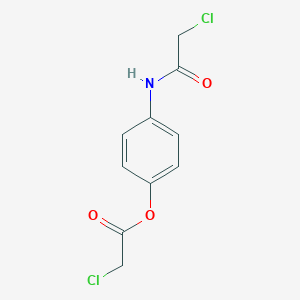
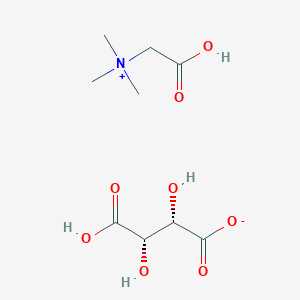
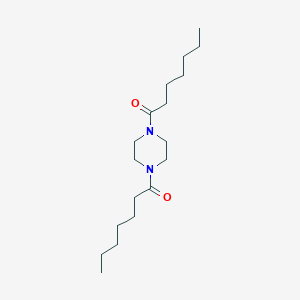
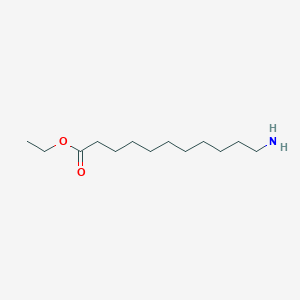
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
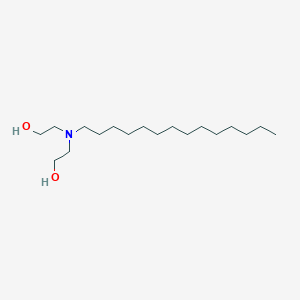
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
